Cas no 1876943-75-7 (Sodium 3-chloro-5-fluorobenzene-1-sulfinate)

Sodium 3-chloro-5-fluorobenzene-1-sulfinate 化学的及び物理的性質
名前と識別子
-
- EN300-723215
- 1876943-75-7
- Sodium3-chloro-5-fluorobenzene-1-sulfinate
- Sodium 3-chloro-5-fluorobenzene-1-sulfinate
- 3-chloro-5-fluorobenzenesulfinate
-
- インチ: 1S/C6H4ClFO2S.Na/c7-4-1-5(8)3-6(2-4)11(9)10;/h1-3H,(H,9,10);/q;+1/p-1
- InChIKey: UFBVNWSKIAHOED-UHFFFAOYSA-M
- ほほえんだ: ClC1=CC(=CC(=C1)S(=O)[O-])F.[Na+]
計算された属性
- せいみつぶんしりょう: 215.9424006g/mol
- どういたいしつりょう: 215.9424006g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 172
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.3Ų
Sodium 3-chloro-5-fluorobenzene-1-sulfinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-723215-1.0g |
sodium 3-chloro-5-fluorobenzene-1-sulfinate |
1876943-75-7 | 1g |
$0.0 | 2023-06-07 |
Sodium 3-chloro-5-fluorobenzene-1-sulfinate 関連文献
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
Sodium 3-chloro-5-fluorobenzene-1-sulfinateに関する追加情報
Comprehensive Overview of Sodium 3-chloro-5-fluorobenzene-1-sulfinate (CAS No. 1876943-75-7)
Sodium 3-chloro-5-fluorobenzene-1-sulfinate (CAS No. 1876943-75-7) is a specialized organosulfur compound with significant applications in pharmaceutical intermediates and organic synthesis. This compound, characterized by its sulfinate group and halogen-substituted aromatic ring, has garnered attention due to its role in cross-coupling reactions and as a building block for fluorinated compounds. Its unique structure, featuring both chloro and fluoro substituents, enhances its reactivity in catalytic transformations, making it valuable for researchers exploring drug discovery and material science.
In recent years, the demand for halogenated benzene derivatives like Sodium 3-chloro-5-fluorobenzene-1-sulfinate has surged, driven by advancements in green chemistry and sustainable synthesis. Researchers are increasingly focusing on eco-friendly catalysts and low-waste processes, where this compound serves as a key intermediate. Its compatibility with palladium-catalyzed reactions and C-H activation methodologies aligns with the industry's shift toward atom-efficient protocols. Additionally, its fluorinated aromatic moiety is pivotal in designing bioactive molecules, addressing trends in precision medicine and targeted therapies.
The compound's physicochemical properties, such as solubility in polar solvents and stability under mild conditions, further broaden its utility. Analytical techniques like NMR spectroscopy and HPLC-MS are commonly employed to verify its purity, a critical factor for high-throughput screening in pharmaceutical R&D. As the scientific community prioritizes structural diversity in compound libraries, Sodium 3-chloro-5-fluorobenzene-1-sulfinate offers a versatile scaffold for lead optimization and molecular design.
Beyond pharmaceuticals, this compound finds niche applications in agrochemicals and electronic materials. Its electron-withdrawing properties make it suitable for modifying conductive polymers and semiconductor precursors. With the rise of flexible electronics and organic photovoltaics, researchers are investigating its potential in thin-film deposition and interface engineering. Such interdisciplinary relevance underscores its importance in both academic and industrial settings.
Safety and handling protocols for Sodium 3-chloro-5-fluorobenzene-1-sulfinate emphasize standard laboratory practices, including the use of personal protective equipment (PPE) and ventilated workstations. Regulatory compliance with REACH and GHS guidelines ensures its safe transport and storage. As global regulations evolve toward stricter chemical stewardship, suppliers are adopting blockchain traceability to document its lifecycle, a response to the growing demand for transparent supply chains in specialty chemicals.
In summary, Sodium 3-chloro-5-fluorobenzene-1-sulfinate (CAS No. 1876943-75-7) exemplifies the intersection of innovation and practical utility in modern chemistry. Its multifaceted applications—from drug development to advanced materials—highlight its role as a cornerstone in synthetic methodologies. As industries continue to explore halogenated intermediates and sustainable processes, this compound remains a focal point for cutting-edge research and development.
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